![molecular formula C12H14N4O7 B14510043 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid CAS No. 64448-32-4](/img/structure/B14510043.png)
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is a complex organic compound characterized by the presence of nitro groups, an aniline derivative, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the nitration of aniline to form 2,4-dinitroaniline, followed by its reaction with ethylamine to introduce the ethylamino group. The final step involves the coupling of this intermediate with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2,4-diaminoaniline derivatives.
Substitution: Formation of halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the ethylamino and butanoic acid groups.
Succinic Anhydride: Used in the synthesis of the target compound but lacks the aromatic and nitro functionalities.
特性
CAS番号 |
64448-32-4 |
|---|---|
分子式 |
C12H14N4O7 |
分子量 |
326.26 g/mol |
IUPAC名 |
4-[2-(2,4-dinitroanilino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N4O7/c17-11(3-4-12(18)19)14-6-5-13-9-2-1-8(15(20)21)7-10(9)16(22)23/h1-2,7,13H,3-6H2,(H,14,17)(H,18,19) |
InChIキー |
XMAGRTOPDMDIFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


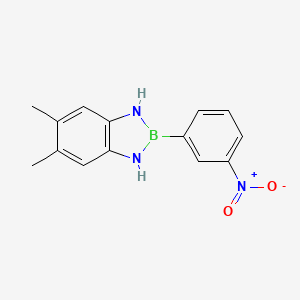

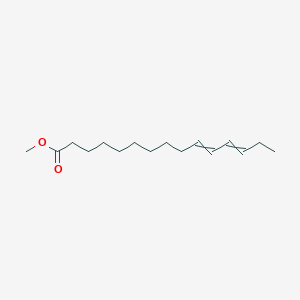
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
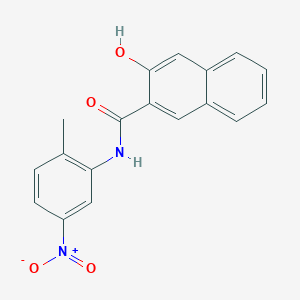
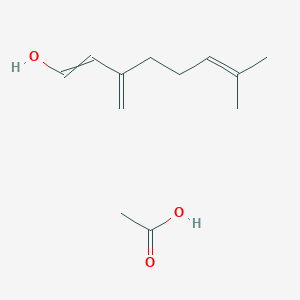
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

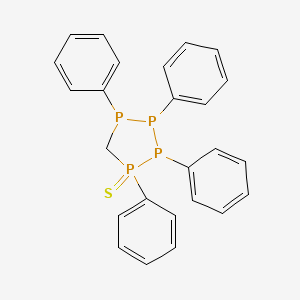
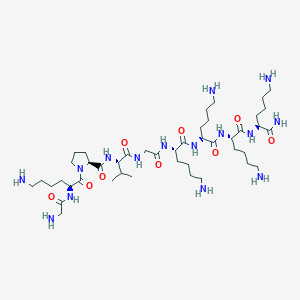
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
